molecular formula C10H6ClNO2 B075659 2-Phenyl-1,3-oxazole-4-carbonyl chloride CAS No. 1204-70-2

2-Phenyl-1,3-oxazole-4-carbonyl chloride

Cat. No.: B075659
CAS No.: 1204-70-2
M. Wt: 207.61 g/mol
InChI Key: YQNBLEXRJFCKSW-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carbonyl chloride is a heterocyclic organic compound that features a five-membered oxazole ring with a phenyl group at the 2-position and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-oxazole-4-carbonyl chloride typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to the corresponding oxazoles. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® for the cyclization step, and manganese dioxide (MnO2) for the oxidation step .

Industrial Production Methods: In industrial settings, the synthesis of oxazole derivatives, including this compound, often utilizes continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and controlled oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Substitution: Formation of amides, esters, and other functionalized derivatives.

Comparison with Similar Compounds

  • 2-Phenyl-1,3-oxazole-4-carboxylic acid
  • 2-Phenyl-1,3-oxazole-4-methyl ester
  • 2-Phenyl-1,3-oxazole-4-thiol

Comparison: 2-Phenyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to other oxazole derivatives. This functional group allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNBLEXRJFCKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372733
Record name 2-Phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204-70-2
Record name 2-Phenyl-1,3-oxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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